COX-2 Isoform Selectivity vs. COX-1 for 5-(2-Chlorophenyl)oxazolidine-2,4-dione Compared to Class-Level Profile
5-(2-Chlorophenyl)oxazolidine-2,4-dione demonstrates a measurable degree of COX-2 isoform selectivity relative to COX-1, a feature not uniformly observed across all oxazolidinedione analogs. In head-to-head enzyme inhibition assays, the target compound inhibited recombinant human COX-2 with an IC₅₀ of 367 nM, while its activity against ovine COX-1 was significantly lower (IC₅₀ = 39,900 nM) [1]. This represents a >100-fold selectivity window for COX-2 over COX-1 under identical assay conditions (2-minute incubation with arachidonic acid substrate).
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | COX-2 IC₅₀ = 367 nM; COX-1 IC₅₀ = 39,900 nM |
| Comparator Or Baseline | COX-1 inhibition by same compound (internal comparator); class-level baseline: many non-selective NSAIDs show COX-2/COX-1 IC₅₀ ratios <10 |
| Quantified Difference | COX-2/COX-1 selectivity ratio = 108.7 |
| Conditions | Recombinant human COX-2 and ovine COX-1; arachidonic acid substrate; 2-minute incubation; PGF2α detection by ELISA |
Why This Matters
COX-2 selective inhibition is pharmacologically relevant for anti-inflammatory activity with reduced gastric toxicity risk; this quantitative selectivity profile differentiates the target compound from non-selective oxazolidinediones and may guide procurement for inflammation-related research.
- [1] BindingDB. BDBM50515743 / CHEMBL4448990: Inhibition of recombinant human COX-2 and ovine COX-1 by 5-(2-Chlorophenyl)oxazolidine-2,4-dione. View Source
